Phenylbiguanide

概要

説明

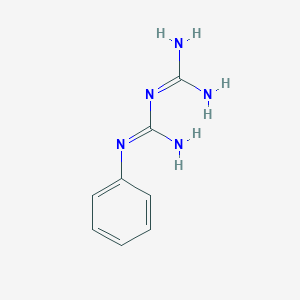

フェニルビグアニドは、化学式C8H11N5を持つ有機化合物です。これは、セロトニン受容体の一種である5-ヒドロキシトリプタミン3受容体の選択的アゴニストとしての役割で知られています。 この化合物は、中枢神経系への影響、特にラットの腹側被蓋野におけるドーパミン放出を誘発する能力について広く研究されてきました .

準備方法

フェニルビグアニドは、様々な方法で合成することができます。一般的な合成経路の1つは、1-フェニルビグアニド塩酸塩とクロロ酢酸エチルをメタノール中で反応させる方法です。 反応混合物を室温で数時間撹拌すると、フェニルビグアニドが白色固体として生成されます . 工業生産方法は、同様の反応条件で行う場合がありますが、より大規模で行われ、製品の高収率と純度が確保されます .

化学反応解析

フェニルビグアニドは、以下のようないくつかの種類の化学反応を起こします。

酸化: 酸性溶液中では、フェニルビグアニドはゆっくりと加水分解され、アニリニウムイオンが生成されます.

還元: フェニルビグアニドの特定の還元反応はあまり記載されていませんが、適切な条件下では還元反応に関与する可能性があります。

科学研究への応用

フェニルビグアニドは、幅広い科学研究への応用があります。

化学反応の分析

Phenylbiguanide undergoes several types of chemical reactions, including:

科学的研究の応用

Pharmacological Characterization

Mechanism of Action

Phenylbiguanide acts predominantly as a 5-HT3 receptor agonist. This interaction is significant in both the central and peripheral nervous systems. The activation of 5-HT3 receptors by PBG leads to various physiological responses, including reflex bradycardia and hypotension, which have been extensively studied in animal models. For instance, research indicates that PBG can elicit a depressor response in anesthetized cats through vagal afferent pathways, while also engaging sympathetic afferents under certain conditions .

Clinical Implications

The pharmacological effects of PBG extend to its potential therapeutic applications. It has been utilized in studies investigating gastrointestinal motility disorders and nausea due to its ability to modulate serotonin pathways. The compound's role in triggering dopamine release in the nucleus accumbens also suggests possible implications for neuropsychiatric conditions, including anxiety and depression .

Cardiovascular Studies

PBG has been instrumental in cardiovascular research, particularly in understanding the autonomic regulation of heart rate and blood pressure. Studies have shown that intra-arterial administration of PBG can lead to significant changes in mean arterial pressure and heart rate by activating sympathetic visceral afferents . These findings are crucial for developing treatments for conditions like hypertension.

Gastrointestinal Research

In gastrointestinal studies, PBG's agonistic effects on 5-HT3 receptors have been explored for their potential to alleviate symptoms associated with irritable bowel syndrome (IBS) and other functional gastrointestinal disorders. Its ability to influence gut motility makes it a candidate for further investigation into therapeutic applications .

Neuropharmacology

PBG's interaction with serotonin receptors has made it a valuable tool in neuropharmacology. Research has demonstrated that it can influence neurotransmitter release patterns, providing insights into the treatment of mood disorders and other neuropsychiatric conditions . The compound's effects on dopamine release highlight its relevance in addiction studies as well.

Case Studies

作用機序

フェニルビグアニドは、主に5-ヒドロキシトリプタミン3受容体のアゴニストとして作用することで効果を発揮します。 この相互作用は、これらの受容体の活性化につながり、その結果、腹側被蓋野におけるドーパミン放出が誘発されます . この相互作用に関与する分子標的は、5-ヒドロキシトリプタミン3受容体であり、この相互作用によって活性化される経路は、その薬理学的効果を理解するために不可欠です .

類似化合物との比較

フェニルビグアニドは、5-ヒドロキシトリプタミン3受容体に対する選択的アゴニスト活性を持つため、他のビグアニドとは異なります。類似化合物には以下のようなものがあります。

メトホルミン: 2型糖尿病の治療に広く用いられているメトホルミンは、別のビグアニドですが、フェニルビグアニドと同じ受容体選択性はありません.

フェンホルミン: 以前は糖尿病の治療に使用されていましたが、フェンホルミンはフェニルビグアニドと比べて安全性のプロファイルと作用機序が異なります.

フェニルビグアニドは、その独自の受容体選択性と神経薬理学における役割により、これらの他のビグアニドとは異なります。

生物活性

Phenylbiguanide (PBG) is a compound known for its significant biological activities, particularly as a selective agonist for the serotonin 5-HT3 receptor. This article delves into the diverse biological effects, mechanisms of action, and relevant studies surrounding PBG, highlighting its implications in pharmacology and physiology.

This compound primarily acts as a 5-HT3 receptor agonist , which is crucial for mediating various physiological responses. Activation of these receptors can lead to significant cardiovascular effects, including hypotension and bradycardia , particularly through stimulation of pulmonary C-fiber receptors. The compound has been shown to elicit reflex responses that involve both vagal afferents and sympathetic pathways, demonstrating its complex interaction with the autonomic nervous system .

Cardiovascular Effects

PBG has been extensively studied for its cardiovascular effects in animal models. Key findings include:

- Hypotensive Response : PBG administration results in dose-dependent hypotension. Studies indicate that lower doses (0.1–3 μg/kg) can cause tachypnea, while higher doses (10–100 μg/kg) may lead to apnoea .

- Bradycardia : Alongside hypotension, PBG consistently induces bradycardia, which is mediated through vagal activation .

- Reflex Responses : The reflex bradycardia and hypotension induced by PBG are significantly altered following vagotomy, suggesting that these responses are heavily reliant on intact vagal pathways .

Comparative Studies

A comparison of PBG with other biguanides reveals distinct differences in biological activity. For instance, in cancer cell studies, this compound exhibited less growth inhibition compared to other biguanides like proguanil and phenformin. This suggests that mitochondrial uptake is critical for the growth-inhibitory effects observed with certain biguanides .

| Compound | Growth Inhibition | Mitochondrial Uptake | Glucose Metabolism Effect |

|---|---|---|---|

| Proguanil | High | High | Increased |

| Phenformin | Moderate | High | Increased |

| Buformin | Low | Moderate | Increased |

| This compound | Low | Poor | No significant change |

Case Studies

Several studies have highlighted the pharmacological profile of PBG:

- Cardio-respiratory Reflexes : A study demonstrated that PBG induces significant changes in blood pressure and heart rate in urethane-anesthetized rats, emphasizing its role as a 5-HT3 agonist that activates different vagal afferents compared to capsaicin .

- Dopamine Release : Research indicates that PBG can stimulate dopamine release in rat striatal slices, suggesting potential implications for neuropharmacology and the treatment of neuropsychiatric disorders .

- Pharmacological Characterization : A detailed pharmacological characterization revealed that PBG acts as a full agonist at 5-HT3 receptors, with implications for understanding its role in various physiological and pathological processes .

特性

IUPAC Name |

1-(diaminomethylidene)-2-phenylguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N5/c9-7(10)13-8(11)12-6-4-2-1-3-5-6/h1-5H,(H6,9,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUQCMXFWIMOWRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=C(N)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

55-57-2 (mono-hydrochloride) | |

| Record name | Phenyl biguanide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90144508 | |

| Record name | Phenyl biguanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90144508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>26.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56463296 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

102-02-3 | |

| Record name | Phenylbiguanide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl biguanide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyl biguanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90144508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylbiguanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.726 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYL BIGUANIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8PKA3T2I3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of phenylbiguanide?

A1: this compound primarily acts as an agonist at serotonin 5-HT3 receptors. [, , , , ] This interaction triggers a cascade of downstream effects, particularly within the nervous system.

Q2: How does this compound's interaction with 5-HT3 receptors affect the nervous system?

A2: Activation of 5-HT3 receptors by this compound leads to various physiological responses, including:

- Activation of vagal afferent fibers: This activation is crucial in eliciting the Bezold-Jarisch reflex, characterized by bradycardia, hypotension, and apnea. [, , , , ]

- Modulation of acetylcholine release in the cortex: this compound can decrease potassium-evoked acetylcholine release in the rat cortex, highlighting its role in cholinergic neurotransmission. []

- Influence on respiratory rhythm: this compound can induce long-lasting enhancement of rhythmic respiratory activity in turtle brain stems in vitro, suggesting a role in respiratory control mechanisms. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C8H11N5, and its molecular weight is 177.21 g/mol. []

Q4: What spectroscopic data is available for this compound?

A4: Several spectroscopic techniques have been employed to characterize this compound:

- Nuclear Magnetic Resonance (NMR): 1H NMR studies have provided insights into the interaction of this compound with membrane model systems, revealing its ability to partition across the membrane interface. []

- Infrared (IR) Spectroscopy: IR spectroscopy, in conjunction with NMR and elemental analysis, has been used to confirm the hydrolysis product of dicyandiamide during this compound synthesis as guanylurea. []

Q5: How do structural modifications of this compound influence its activity?

A5: Research has shown that modifications to the phenyl ring or the biguanide moiety can significantly impact this compound's affinity for 5-HT3 receptors. [] For instance, incorporating specific substituents found in arylpiperazines (high-affinity 5-HT3 ligands) into this compound can modulate its binding affinity.

Q6: What is known about the pharmacokinetics of this compound?

A6: While detailed pharmacokinetic studies are limited, research indicates that this compound is rapidly metabolized in vivo. [, ] Its administration leads to a rapid onset of action, suggesting efficient distribution to target tissues.

Q7: What in vitro and in vivo models have been used to study this compound?

A7: Researchers have employed a variety of models to investigate this compound's effects:

- Isolated Tissues: Studies on isolated rabbit common carotid arteries revealed that this compound did not induce vasoconstriction or dilation, contrasting with the effects of 2-methyl-5-HT. []

- Cell Cultures: Experiments using NG 108-15 cells (mouse neuroblastoma x rat glioma hybrid) demonstrated that this compound triggers cation permeability via 5-HT3 receptor activation. []

- Animal Models: Studies in anesthetized rats demonstrated this compound's ability to evoke the Bezold-Jarisch reflex, characterized by bradycardia, hypotension, and apnea. [, , , ]

Q8: What is known about the toxicity profile of this compound?

A8: this compound is primarily used as a research tool to study 5-HT3 receptor function. While it is generally considered safe for acute experimental use, detailed toxicological studies on long-term exposure are limited.

Q9: How is this compound used to study the pulmonary chemoreflex?

A9: this compound is a potent activator of pulmonary C-fibers, triggering the pulmonary chemoreflex. [, , ] This reflex, characterized by apnea, bradycardia, and hypotension, is crucial for regulating cardiorespiratory responses.

Q10: What is the role of this compound in understanding cardiac autonomic control?

A10: this compound has been instrumental in dissecting the neural pathways involved in regulating heart rate and blood pressure. [, , , , , ] Studies using this compound have highlighted the complex interplay between sympathetic and parasympathetic nervous systems in cardiovascular control.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。